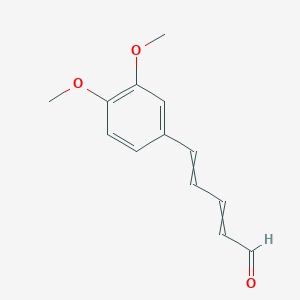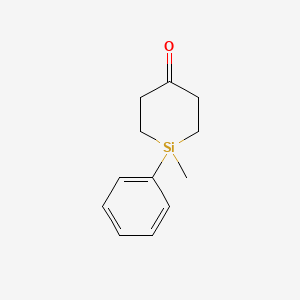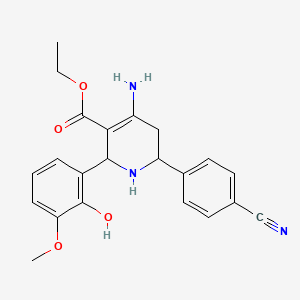
2-Chloranylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl chloroacetate is an organic compound with the chemical formula ClCH2CO2CH2CH3. It is primarily used in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate . This compound is known for its distinctive odor and is a colorless liquid at room temperature.
Méthodes De Préparation
Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
ClCH2COOH+C2H5OH→ClCH2COOCH2CH3+H2O
In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl chloroacetate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:
ClCH2COOCH2CH3+NH3→NH2CH2COOCH2CH3+HCl
-
Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:
ClCH2COOCH2CH3+H2O→ClCH2COOH+C2H5OH
-
Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:
ClCH2COOCH2CH3+LiAlH4→CH3COOCH2CH3+LiCl+AlH3
Applications De Recherche Scientifique
Ethyl chloroacetate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of cinepazet and fenmetramide .
-
Biology: : In biological research, ethyl chloroacetate is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also utilized in the synthesis of biologically active molecules.
-
Medicine: : Ethyl chloroacetate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is used in the development of drugs with various therapeutic applications.
-
Industry: : In the industrial sector, ethyl chloroacetate is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed as a solvent in various chemical processes .
Mécanisme D'action
The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .
Comparaison Avec Des Composés Similaires
Ethyl chloroacetate can be compared with other similar compounds, such as:
-
Ethyl bromoacetate: : Similar to ethyl chloroacetate but with a bromine atom instead of chlorine. It is also used in organic synthesis and as an intermediate in the production of various chemicals .
-
Ethyl iodoacetate: : Contains an iodine atom instead of chlorine. It is more reactive than ethyl chloroacetate and is used in specialized organic synthesis applications .
-
Ethyl acetoacetate: : Lacks the halogen atom and has a keto group instead. It is used in the synthesis of heterocyclic compounds and as a building block in organic chemistry .
Ethyl chloroacetate is unique due to its specific reactivity and applications in the synthesis of pesticides and pharmaceuticals. Its chlorine atom provides distinct chemical properties that differentiate it from its bromine and iodine analogs.
Propriétés
IUPAC Name |
2-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
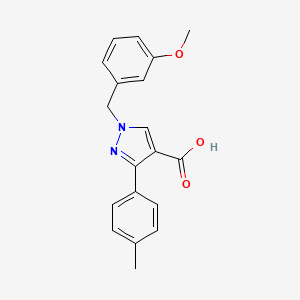
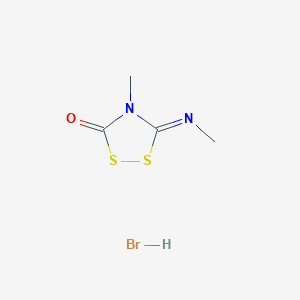


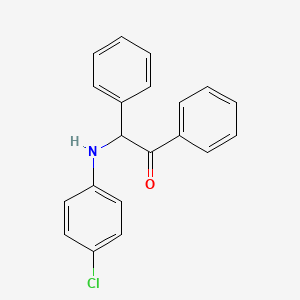
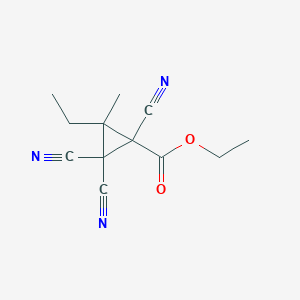
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
